molecular formula C14H12ClN3 B14729676 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole CAS No. 10480-37-2

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole

Cat. No.: B14729676
CAS No.: 10480-37-2
M. Wt: 257.72 g/mol
InChI Key: LBYGURSOGLWBQC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the 4-chlorophenyl and phenyl groups attached to the triazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole typically involves cyclization reactions. One common method involves the reaction of 4-chlorobenzyl azide with phenylacetylene under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds efficiently under mild conditions and yields the desired triazole compound .

Industrial production methods for this compound may involve similar cyclization reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells . The specific pathways and molecular targets depend on the biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

10480-37-2

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-phenyl-4,5-dihydrotriazole

InChI

InChI=1S/C14H12ClN3/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

LBYGURSOGLWBQC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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